

# Acid Red 97: A Technical Guide to its Properties and Niche Research Applications

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## Compound of Interest

Compound Name: Acid Red 97

Cat. No.: B1218221

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## Abstract

**Acid Red 97** (AR97), a dis-azo dye also known as C.I. 22890, is a synthetic colorant with extensive applications in the textile and leather industries. While its industrial use is well-established, its application within core biomedical and pharmaceutical research remains limited and highly specialized. This technical guide provides an in-depth overview of the known properties of **Acid Red 97**, focusing on its documented applications in toxicological and environmental research. It addresses the current landscape of its use, potential for future applications, and provides detailed protocols for the limited experimental contexts in which it has been studied. The guide aims to offer a realistic and evidence-based perspective for researchers considering this compound for their work.

## Chemical and Physical Properties

**Acid Red 97** is a water-soluble anionic dye. Its chemical structure, featuring two azo groups (-N=N-) and sulfonic acid moieties, is responsible for its color and its affinity for proteinaceous materials like wool, polyamide, and leather.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
C.I. Name	Acid Red 97
C.I. Number	22890
CAS Number	10169-02-5 <a href="#">[1]</a>
Molecular Formula	C <sub>32</sub> H <sub>20</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	698.63 g/mol <a href="#">[1]</a>
Appearance	Dark Red Powder <a href="#">[4]</a>
Solubility	Soluble in water (orange-red solution), ethanol (orange solution), acetone, and glycol ethers. <a href="#">[1]</a> <a href="#">[5]</a>

## Documented Research Applications

Current scientific literature does not support a widespread application of **Acid Red 97** as a routine histological stain, cellular probe, or as a diagnostic or therapeutic agent. Its primary role in research is as a model compound in toxicological and environmental studies.

## Toxicological Research

The main body of research on **Acid Red 97** focuses on its ecotoxicological effects, particularly in aquatic environments. These studies provide valuable data on the potential biological impact of azo dyes.

**Amphibian Toxicity:** Studies on the Western clawed frog (*Silurana tropicalis*) have investigated the developmental and endocrine-disrupting properties of AR97. In one key study, frog embryos were exposed to a geometric range of concentrations (0, 1, 10, 100, and 1,000 ppm) in sediment. The results indicated that **Acid Red 97** was not lethal to the embryos at these concentrations.[\[6\]](#)[\[7\]](#) This is in contrast to another tested azo dye, Bismarck Brown Y, which induced significant malformations and cellular stress.[\[6\]](#)[\[7\]](#)

**Haematotoxicity in Fish:** Research on the Indian major carp (*Catla catla*) has demonstrated the haematotoxic potential of **Acid Red 97**.[\[8\]](#) Fish fingerlings exposed to a sublethal concentration of 8.5 mg/L for up to 30 days showed significant alterations in blood parameters. These

changes suggest that the dye can induce anemia and stimulate an immune response even at non-lethal doses.<sup>[8]</sup>

## Environmental and Degradation Studies

**Acid Red 97** is frequently used as a model pollutant to test the efficacy of various wastewater treatment technologies. This research is critical for developing methods to remove recalcitrant dyes from industrial effluents.

Degradation Techniques:

- Wet Oxidation and Electro-Fenton Processes: Studies have investigated the degradation of AR97 using advanced oxidation processes. The electro-Fenton process, for instance, has been shown to achieve up to 95% mineralization of the dye over 5 hours, breaking it down into carboxylic acids, inorganic ions, and eventually CO<sub>2</sub> and H<sub>2</sub>O.<sup>[9]</sup>
- Adsorption: The removal of **Acid Red 97** from aqueous solutions by adsorption onto various materials, such as activated carbon and synthetic hydrocalumite, has been explored.<sup>[10][11]</sup> These studies are crucial for developing effective filtration and purification systems.

## Potential and Emerging Applications

While not yet established in peer-reviewed literature, some commercial suppliers suggest potential applications for **Acid Red 97** in more advanced materials.

Synthesis of Fluorescent Nanoparticles: There are claims of **Acid Red 97** being used in the synthesis of fluorescent inorganic-organic hybrid nanoparticles.<sup>[2][12]</sup> In principle, the dye's chromophore could be encapsulated within or conjugated to a nanoparticle matrix. Such nanoparticles could potentially be used for cellular imaging, leveraging the dye's colorimetric properties. However, specific protocols, characterization data (e.g., quantum yield, photostability), and demonstrated biological imaging applications for AR97-based nanoparticles are not currently available in published research.

## Experimental Protocols

Given the available literature, the most relevant and detailed protocols involve toxicological assessments.

# Protocol for Amphibian Embryo Sediment Exposure Assay (Adapted from Soriano et al., 2014)

This protocol outlines the key steps for assessing the developmental toxicity of sediment-sorbed **Acid Red 97** on frog embryos.

- Preparation of Test Concentrations:
  - Prepare a stock solution of **Acid Red 97** in an appropriate solvent.
  - In separate containers, add the required amount of stock solution to a known mass of sediment to achieve the desired nominal concentrations (e.g., 0, 1, 10, 100, 1,000 ppm).
  - Thoroughly mix the sediment and dye. Allow the solvent to evaporate completely under a fume hood.
- Exposure Chambers:
  - Add the prepared sediment to the bottom of glass exposure chambers.
  - Gently add overlying water (e.g., dechlorinated tap water) with minimal disturbance to the sediment layer.
  - Allow the system to equilibrate for at least 24 hours.
- Embryo Exposure:
  - Collect healthy, normally developing frog embryos at an appropriate stage (e.g., Nieuwkoop and Faber stage 8-11).
  - Randomly allocate a set number of embryos (e.g., 25) to each exposure chamber, including controls.
  - Maintain the chambers under controlled conditions (e.g.,  $22 \pm 1^\circ\text{C}$ , 16:8 light:dark cycle) for the duration of the experiment (e.g., until stage 46).
- Endpoint Assessment:

- Monitor the embryos daily. Record mortality.
- At the end of the exposure period, assess larvae for developmental abnormalities (malformations) under a dissecting microscope.
- For gene expression analysis, larvae can be euthanized, and specific tissues (or whole larvae) can be flash-frozen and stored at -80°C for subsequent RNA extraction and qRT-PCR analysis of target genes (e.g., p53, hsp70).

## Protocol for Fish Haematological Analysis (Adapted from Parmar & Barot, 2017)

This protocol describes the methodology for evaluating changes in blood parameters in fish exposed to **Acid Red 97**.

- Acclimatization and Exposure:
  - Acclimatize fish (*Catla catla* fingerlings) to laboratory conditions for at least two weeks.
  - Prepare a sublethal concentration of **Acid Red 97** (e.g., 8.5 mg/L, which is 1/10th of the LC50 value) in aquarium tanks. Maintain a control group with no dye.
  - Expose the fish for predetermined periods (e.g., 10, 20, and 30 days).
- Blood Collection:
  - At each time point, randomly sample a subset of fish from each group.
  - Anesthetize the fish (e.g., with MS-222).
  - Collect blood via caudal vein puncture using a heparinized syringe.
- Haematological Analysis:
  - Red Blood Cell (RBC) and White Blood Cell (WBC) Counts:
    - Dilute the blood sample with appropriate diluting fluids (e.g., Hayem's solution for RBC, Turk's solution for WBC).

- Load the diluted sample onto a hemocytometer.
- Count the cells under a microscope and calculate the number of cells per cubic millimeter.
- Hemoglobin (Hb) Concentration:
  - Use a suitable method, such as the cyanmethemoglobin method.
  - Lyse a known volume of blood in Drabkin's reagent.
  - Read the absorbance at 540 nm using a spectrophotometer and compare it to a standard.

## Quantitative Data Summary

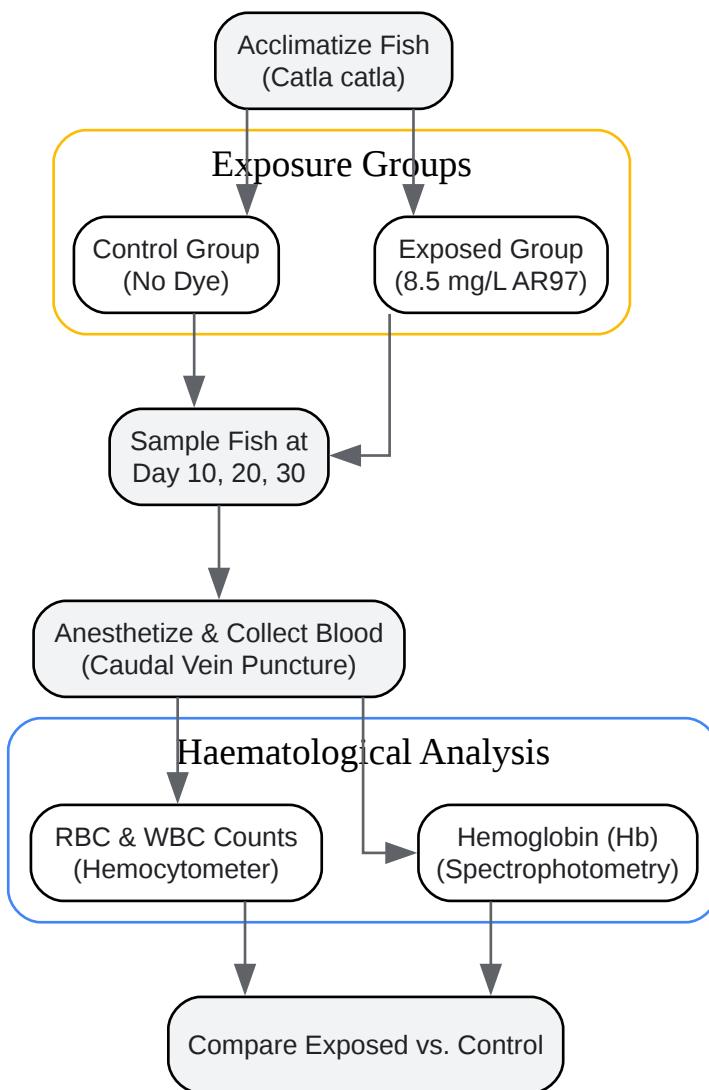
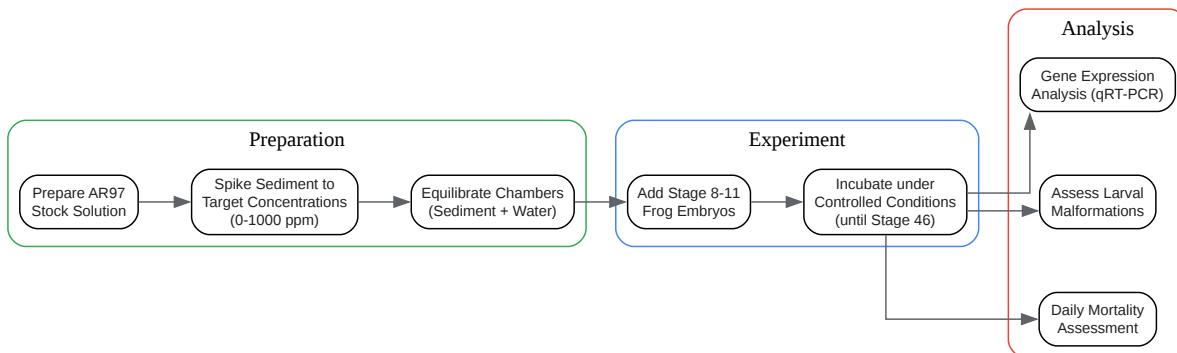
The following tables summarize the key quantitative findings from the toxicological studies on **Acid Red 97**.

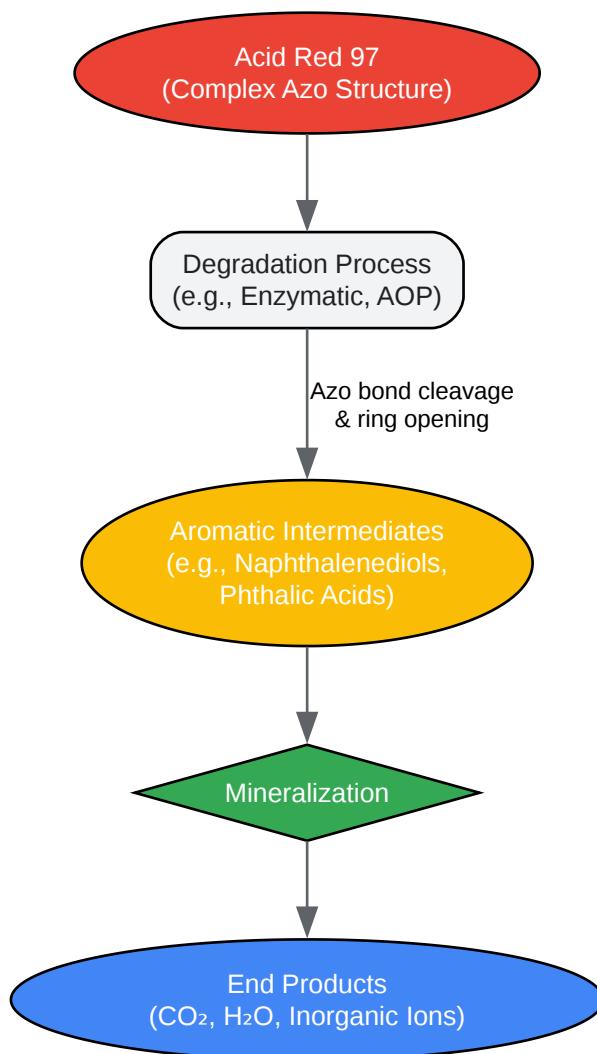
Table 1: Haematotoxic Effects of **Acid Red 97** on *Catla catla* at 8.5 mg/L[8]

Parameter	Control (Day 30)	Exposed (Day 10)	Exposed (Day 20)	Exposed (Day 30)
Hemoglobin (g/dl)	9.1 ± 0.15	7.9 ± 0.11	7.3 ± 0.12	6.8 ± 0.14
RBC Count (10 <sup>6</sup> /mm <sup>3</sup> )	2.41 ± 0.04	2.15 ± 0.03	1.98 ± 0.03	1.76 ± 0.04
WBC Count (10 <sup>3</sup> /mm <sup>3</sup> )	7.9 ± 0.11	8.8 ± 0.14	9.5 ± 0.13	10.3 ± 0.15
(Values are presented as Mean ± SE)				

## Visualizations: Workflows and Conceptual Diagrams

As there are no established signaling pathways associated with **Acid Red 97** as a research tool, the following diagrams illustrate the experimental workflows and a key conceptual process where AR97 is utilized.





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